2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
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Overview
Description
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is a complex organic compound with a unique structure that includes a thiazole ring, dichlorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methoxyphenyl)-5-thiazoleacetic acid
Uniqueness
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is unique due to the presence of both dichlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiazole ring creates a compound with distinct properties that may not be present in similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
116759-08-1 |
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Molecular Formula |
C20H15Cl2NO2S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H15Cl2NO2S/c1-12-2-6-14(7-3-12)20-17(11-19(24)25)26-18(23-20)9-5-13-4-8-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,24,25)/b9-5+ |
InChI Key |
WPXOSXIVGYMIJY-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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